molecular formula C20H31NO3 B13782192 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate CAS No. 63916-90-5

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate

Cat. No.: B13782192
CAS No.: 63916-90-5
M. Wt: 333.5 g/mol
InChI Key: LDHRPGPXSCBURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with an isobutoxy group at the para position. The ester is linked to a propyl chain bearing a 2'-methylpiperidino moiety, a heterocyclic amine derivative.

Synthesis: The compound is synthesized via esterification of p-isobutoxybenzoic acid with 3-(2'-methylpiperidino)propyl chloride under reflux in isopropanol, followed by purification through recrystallization. This method mirrors the synthesis of its cyclohexyloxy analog, as described in pharmaceutical manufacturing literature .

Properties

CAS No.

63916-90-5

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C20H31NO3/c1-16(2)15-24-19-10-8-18(9-11-19)20(22)23-14-6-13-21-12-5-4-7-17(21)3/h8-11,16-17H,4-7,12-15H2,1-3H3

InChI Key

LDHRPGPXSCBURF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate typically involves two key segments:

The overall synthetic approach is modular, allowing for the preparation of the piperidine intermediate followed by coupling to the benzoate ester.

Synthesis of 2'-Methylpiperidine Derivatives

The preparation of 2-methylpiperidine derivatives is well-documented in patent literature, where racemic or single isomer forms are obtained through nucleophilic substitution reactions involving activated alcohols and methylpiperidine.

  • A representative method involves reacting an activated hydroxy compound such as (R)- or (S)-1-(2-benzylphenoxy)propan-2-ol with racemic 2-methylpiperidine to yield a mixture of isomers of 1-(1-(2-benzylphenoxy)propan-2-yl)-2-methylpiperidine. This approach can be adapted for preparing the 2'-methylpiperidine segment of the target compound.

  • Purification steps include converting the mixture into hydrochloride or hydrobromide salts by acid treatment in acetone or ethanol, followed by recrystallization to isolate high-purity single isomers (>99% purity).

Preparation of p-Isobutoxybenzoate Derivatives

The p-isobutoxybenzoate moiety is derived from p-isobutoxybenzoic acid or its activated derivatives.

  • Esterification is typically performed by reacting the corresponding alcohol (in this case, the 3-(2'-methylpiperidino)propyl alcohol intermediate) with p-isobutoxybenzoic acid or its activated ester under conditions favoring ester bond formation.

  • Common activating agents include carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to promote esterification at mild temperatures.

Representative Synthetic Route

Based on analogous synthetic methodologies from related compounds and patent disclosures, the preparation of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate can be summarized in the following steps:

Step Description Reagents/Conditions Notes
1 Synthesis of 3-(2'-methylpiperidino)propanol Reaction of 2-methylpiperidine with 3-chloropropanol or epichlorohydrin derivatives Controlled temperature (0–25°C) to optimize yield and minimize side reactions
2 Activation of p-isobutoxybenzoic acid Use of EDC·HCl and DMAP in anhydrous solvent (e.g., dichloromethane) Formation of active ester intermediate
3 Esterification Coupling of 3-(2'-methylpiperidino)propanol with activated p-isobutoxybenzoate Reaction at 0–25°C, monitored by TLC or HPLC
4 Purification Crystallization or chromatography To obtain pure target compound

This route aligns with the Meldrum’s acid mediated β-keto ester synthesis and subsequent methanolysis described for related piperidine derivatives, adapted for the specific substituents of the target molecule.

Alternative Methods and Improvements

  • Use of sodium hydride as a condensing agent instead of sodium amide has been reported to reduce by-products such as ammonia and improve safety during synthesis of related propyl-piperidino benzoate derivatives.

  • Direct isolation of the final product as a solid salt form (e.g., hydrochloride) avoids difficult distillation steps and improves handling and purity.

  • Protonation states of nitrogen atoms in piperidine rings can be controlled by adjusting the amount of hydrogen chloride during salt formation, which affects solubility and crystallinity of the final compound.

Full Research Findings and Data Integration

Reaction Yields and Conditions

Reaction Step Yield (%) Temperature (°C) Reaction Time Solvent Notes
Piperidine alkylation 70–85 0–25 3–6 h Propan-2-ol or DMF Lower temperature favors higher yield
Ester activation >90 Room temp 1–2 h DCM or DMF EDC·HCl and DMAP catalyst used
Esterification 75–90 0–25 4–8 h DCM or acetone Monitoring by chromatographic methods
Salt formation >95 0–25 1–3 h Ethanol/Acetone Acid treatment with HCl or HBr

Characterization Techniques

  • NMR Spectroscopy (1H, 13C, 15N CP/MAS) : Used to confirm the structure and protonation states of nitrogen atoms in the piperidine ring and benzoate ester.

  • IR Spectroscopy : Employed to verify ester bond formation and presence of characteristic functional groups.

  • Chromatographic Purity Analysis : HPLC and TLC used to monitor reaction progress and purity of intermediates and final product.

  • Crystallography : Salt forms of the compound are isolated as crystalline solids to facilitate purity and stability assessment.

Summary Table of Preparation Methods

Method Aspect Description Reference
Piperidine intermediate synthesis Alkylation of 2-methylpiperidine with 3-chloropropanol or epichlorohydrin derivatives
Ester activation and coupling Use of EDC·HCl and DMAP for esterification with p-isobutoxybenzoic acid
Salt formation and purification Acid treatment (HCl or HBr) to form crystalline hydrochloride/hydrobromide salts
Reaction optimization Temperature control (0–25°C), solvent choice (DMF, DCM, acetone), and reaction time adjustment
Analytical characterization NMR, IR, HPLC, crystallography for purity and structure confirmation

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tertiary amine group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ether can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and amine groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic ether moiety may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Alkoxy-Substituted Benzoate Esters

The target compound’s isobutoxy group distinguishes it from analogs with varying alkoxy substituents:

Compound Name Alkoxy Substituent Key Structural Feature Reference
3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate Isobutoxy (C₄H₉O) Compact branched alkyl chain
3-(2'-Methylpiperidino)propyl p-cyclohexyloxybenzoate Cyclohexyloxy (C₆H₁₁O) Bulky cycloaliphatic group
Pyridalyl Dichloroallyloxy Complex halogenated substituent
I-6230 (Ethyl benzoate derivative) Pyridazin-3-yl Heteroaromatic substitution

Key Findings :

  • Pyridalyl ’s dichloroallyloxy group confers persistence in environmental matrices, unlike the metabolically labile isobutoxy group .

Amine Side Chain Variations

The 2'-methylpiperidino moiety contrasts with other amine groups in pharmacologically active compounds:

Compound Name Amine Substituent Pharmacological Role Reference
Target Compound 2'-Methylpiperidino-propyl Potential local anesthetic
SNAP-7941 (MCHR1 antagonist) Acetylaminophenyl-piperidinyl Appetite regulation
Pipothiazine palmitate Hydroxyethyl-piperidino Neuroleptic (phenothiazine class)

Key Findings :

  • The methylpiperidino group may enhance receptor binding affinity compared to simpler amines, as seen in MCHR1 antagonists .
  • Pipothiazine’s hydroxyethyl-piperidino chain contributes to prolonged activity via esterification, a strategy applicable to the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Reference
3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate ~400 (calculated) Not reported High lipophilicity
3-(2'-Methylpiperidino)propyl p-cyclohexyloxybenzoate HCl ~450 (HCl salt) 178–180 Soluble in isopropanol
Pyridalyl 491.12 Not reported Persistent organic pollutant
I-6473 (Ethyl 4-phenethoxybenzoate) Not reported Not reported Moderate polarity

Key Findings :

  • The target compound’s isobutoxy group likely reduces molecular weight and melting point compared to cyclohexyloxy analogs, improving synthetic yield .
  • Pyridalyl ’s higher molecular weight and halogenation contribute to environmental persistence, a liability absent in the target compound .

Therapeutic Potential

  • Local Anesthesia : Structural similarity to Surfacaine (a topical anesthetic) suggests sodium channel blocking activity .
  • Neuroleptic Activity: The methylpiperidino-propyl chain may mimic pipothiazine’s dopamine receptor antagonism, though in vivo studies are needed .

Biological Activity

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₅N₃O₂
  • Molecular Weight : 315.41 g/mol

The presence of the p-isobutoxy and methylpiperidino groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity and Efficacy

Research into the biological activity of similar compounds provides insights into the potential effects of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate. For instance, studies have shown that related benzamide derivatives exhibit significant antiproliferative effects in prostate cancer cell lines, disrupting androgen receptor (AR) interactions and inhibiting AR transactivation .

Table 1: Summary of Antiproliferative Activities of Related Compounds

CompoundIC50 (nM)Mechanism of Action
Compound D240Inhibits AR–PELP1 interaction
Compound 14d16Disrupts AR transactivation
Compound 14s24Antagonizes coactivator interactions

Case Studies

  • Prostate Cancer Inhibition : A study demonstrated that compounds structurally related to 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate significantly inhibited growth in LNCaP prostate cancer cells. The most potent compounds disrupted the AR–coactivator interaction, leading to reduced cell proliferation .
  • Neuropharmacological Effects : Research on similar piperidine derivatives has indicated potential neuropharmacological effects, including anxiolytic and antidepressant-like activities in animal models. This suggests that the methylpiperidino moiety may contribute to central nervous system effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate. Key findings from related studies include:

  • The importance of specific functional groups (e.g., nitro group at the N-terminus) for maintaining biological activity.
  • The influence of side chain configurations on receptor binding affinity and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.